Parathyroid hormone (1-34), specifically the variant known as Arg(2)-, is a synthetic peptide derived from the naturally occurring human parathyroid hormone. This peptide consists of the first 34 amino acids of the full-length parathyroid hormone, which is an 84-amino acid polypeptide secreted by the parathyroid glands. Parathyroid hormone plays a crucial role in regulating calcium and phosphate metabolism in the body, primarily affecting bone, kidney, and intestinal function. The Arg(2)- modification enhances its biological activity and receptor binding affinity.
The synthesis of parathyroid hormone (1-34), Arg(2)-, can be achieved through recombinant DNA technology and chemical synthesis methods. The peptide is commercially available from various suppliers, including GenScript and Anaspec, which provide high-purity formulations for research and therapeutic applications .
Parathyroid hormone (1-34), Arg(2)- is classified as a biologically active peptide and a hormonal regulator of calcium homeostasis. It is categorized under peptide hormones, specifically those involved in mineral metabolism.
The synthesis of parathyroid hormone (1-34), Arg(2)- involves two primary methods: recombinant DNA technology and solid-phase peptide synthesis.
Purification of the synthesized peptide typically involves high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%). The final product is characterized using mass spectrometry to confirm its molecular weight and sequence integrity .
The molecular structure of parathyroid hormone (1-34), Arg(2)- consists of 34 amino acids with a specific sequence that contributes to its biological activity. The modification at position 2 enhances its affinity for receptors involved in calcium regulation.
Parathyroid hormone (1-34), Arg(2)- functions primarily through binding to specific receptors on target cells in bone and kidney tissues. The binding initiates a cascade of intracellular signaling pathways that lead to increased calcium mobilization from bones, enhanced renal tubular reabsorption of calcium, and increased intestinal absorption of calcium.
The interactions between parathyroid hormone (1-34), Arg(2)- and its receptors can be studied using various biochemical assays, including radiolabeled ligand binding studies and cAMP production assays to assess receptor activation .
The mechanism of action for parathyroid hormone (1-34), Arg(2)- involves its interaction with G protein-coupled receptors located on osteoblasts and renal tubular cells. Upon binding:
Studies indicate that the Arg(2) modification enhances binding affinity and signaling efficacy compared to unmodified parathyroid hormone (1-34) .
Parathyroid hormone (1-34), Arg(2)- has several significant applications in scientific research and medicine:
The primary structure of native parathyroid hormone (PTH)(1-34) comprises 34 amino acids, with valine (Val) at position 2. Arg(2)-modified analogues substitute this Val with arginine (Arg), resulting in a sequence initiating as H-Arg-Val-Ser... instead of H-Val-Ser.... This conservative substitution introduces a positively charged guanidinium group at the N-terminus, significantly altering electrostatic interactions with the PTH type 1 receptor (PTH1R) extracellular domain. Comparative sequence analysis across species reveals high conservation of the N-terminal domain (residues 1-6), underscoring its critical role in receptor activation. Position 2 resides within the "activation domain" (residues 1-14) responsible for G-protein coupling, while residues 15-34 form the high-affinity "binding domain" [4] [5] [9].
Table 1: Amino Acid Sequence Comparison of PTH(1-34) Analogues
Position | Native PTH(1-34) | Arg(2)-PTH(1-34) | Functional Consequence |
---|---|---|---|
1 | Ser/His* | Ser/His* | Minor influence on affinity |
2 | Val | Arg | Enhanced electrostatic interactions with PTH1R |
3 | Ser | Ser | Unaltered |
4 | Glu | Glu | Critical for receptor binding |
... | ... | ... | ... |
25 | His/Arg* | His/Arg* | Potential dimerization site (if mutated to Cys) |
34 | NH2-terminal | NH2-terminal | Stabilization |
*Species-dependent variation
Solution NMR studies demonstrate that Arg(2)-PTH(1-34) retains the amphipathic α-helical conformation spanning residues 15-34 observed in the native peptide. This helix features a hydrophobic face (residues Trp⁶, Leu²⁸, Val³¹) and a hydrophilic face (residues Lys²⁶, Lys²⁷, Asp³⁰). The Arg(2) modification does not disrupt this critical secondary structure but enhances electrostatic complementarity with negatively charged clusters in the PTH1R extracellular domain. Specifically, the Arg(2) side chain forms potential salt bridges with receptor residues Glu³⁰⁷ in transmembrane helix 6 (TM6) and Asp²⁷⁹ in the extracellular loop 2 (ECL2), stabilizing the peptide-receptor complex. The N-terminal helix (residues 3-10) remains flexible but gains stability upon receptor engagement due to the Arg(2) interaction [6] [9].
Arg(2) substitution induces nuanced changes in PTH1R binding kinetics and signaling bias:
Table 2: Functional Parameters of PTH(1-34) Analogues at PTH1R
Parameter | Native PTH(1-34) | Arg(2)-PTH(1-34) | R²⁵C-PTH(1-34) (Dimer) |
---|---|---|---|
Binding Kd (nM) | 11.9 - 16.5 | ~5.0 | ~20.0 |
cAMP EC50 (nM) | 2.0 - 7.7 | 7.7 | 22.7* |
Ca²⁺ EC50 (nM) | 22.1 | 22.1 | >100* |
Receptor State Bias | Balanced R⁰/RG | RG-preferential | R⁰-preferential |
*Monomeric form; dimeric R²⁵C exhibits distinct kinetics [5] [7] [8]
The Arg(2) substitution significantly enhances proteolytic resistance:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1